
tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a hydroxypropan-2-ylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under specific conditions. One common method involves the use of commercially available starting materials and inexpensive reagents to achieve efficient and selective synthesis . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Chemical Reactions Analysis
tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in the ring structure, containing a piperidine ring instead of an azetidine ring.
tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate: This compound also contains a tert-butyl ester group and is used in the preparation of azetidine and piperidine carbamates.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxypropan-2-ylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8(7-13)9-5-12(6-9)10(14)15-11(2,3)4/h13H,5-7H2,1-4H3 |
InChI Key |
IAISBLZDOGBWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CN(C1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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